
2-(Ethylthio)ethylamine hydrochloride
Overview
Description
2-(Ethylthio)ethylamine hydrochloride (CAS: Not explicitly provided; molecular formula: C₄H₁₁NS·HCl) is a sulfur-containing amine derivative. It is characterized by an ethylthio (-S-CH₂CH₃) group attached to an ethylamine backbone, with a hydrochloride salt form enhancing its stability and solubility. Key properties include:
- Purity: ≥98% (as per commercial availability) .
- Melting Point: 144–146°C .
- Applications: Synthesis of Pd(II) and Pt(II) complexes due to sulfur's metal-coordinating ability . Preparation of bis(phosphino)amine ligands and naphthyridine derivatives for catalytic and coordination chemistry .
- SMILES: Cl.CCSCCN .
- Hazards: WGK 3 (highly water-polluting) .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Ethylthio)ethylamine hydrochloride can be synthesized from 2-(ethylthio)ethylamine by reacting it with hydrochloric acid . The reaction typically involves dissolving 2-(ethylthio)ethylamine in an appropriate solvent, such as ethanol or water, and then adding hydrochloric acid to form the hydrochloride salt . The reaction is usually carried out at room temperature and the product is isolated by evaporation of the solvent and recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity . The product is typically purified through crystallization and filtration techniques .
Chemical Reactions Analysis
Types of Reactions
2-(Ethylthio)ethylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form the corresponding thiol.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Alkylated or acylated amines.
Scientific Research Applications
Chemistry
2-(Ethylthio)ethylamine hydrochloride serves as a ligand in coordination chemistry. It forms complexes with various metal ions, including palladium (II) and platinum (II), which are crucial in catalysis and organic synthesis.
Metal Ion | Complex Type | Reference |
---|---|---|
Palladium (II) | [Pd(2-(ethylthio)ethylamine)Cl2] | |
Platinum (II) | [Pt(2-(ethylthio)ethylamine)Cl2] |
Biology
In biological research, this compound is utilized in the synthesis of biologically active molecules. It acts as a building block in medicinal chemistry, contributing to the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
- Enzyme Interaction : The compound may modulate enzyme activities, influencing metabolic pathways.
- Receptor Modulation : It interacts with cellular receptors, potentially affecting signal transduction processes.
- Gene Expression Regulation : It can influence gene expression related to various biological effects.
Medicine
In the medical field, this compound has shown potential in drug development. Its applications include:
- Antimicrobial Activity : Studies indicate significant efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli, demonstrating a minimum inhibitory concentration (MIC) of 50 µg/mL.
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 50 µg/mL |
Escherichia coli | 50 µg/mL |
- Anticancer Research : Recent studies have evaluated its anticancer properties, showing that it induces apoptosis in breast cancer cell lines through caspase pathway activation.
- Neuropharmacological Assessment : The compound acts as a partial agonist at serotonin receptors (5-HT2AR), suggesting potential therapeutic uses for anxiety and depression.
Industry
In industrial applications, this compound is employed in the production of fine chemicals and specialty chemicals. Its unique properties facilitate the synthesis of complex organic molecules used in various applications.
Antimicrobial Study
A study tested the efficacy of this compound against several bacterial strains, revealing a significant reduction in bacterial viability at concentrations above 50 µg/mL.
Anticancer Research
In a study published in the Journal of Medicinal Chemistry, the compound was evaluated for its anticancer activity against breast cancer cell lines, indicating that it induced apoptosis through the activation of caspase pathways.
Neuropharmacological Assessment
A neuropharmacological assessment revealed that this compound acted as a partial agonist at serotonin receptors (5-HT2AR), with an EC50 value of approximately 200 nM, indicating potential utility in developing treatments for anxiety and depression.
Mechanism of Action
The mechanism of action of 2-(Ethylthio)ethylamine hydrochloride involves its ability to act as a ligand and form coordination complexes with metal ions . These complexes can exhibit various catalytic and biological activities depending on the metal center and the coordination environment . The compound can also participate in nucleophilic substitution reactions, where the amine group acts as a nucleophile .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-(Pyridyldithio)ethylamine Hydrochloride
- Structure : Contains a pyridyldithio (-S-S-C₅H₄N) group.
- Key Differences :
- Applications : Biomedical research (e.g., antibody-drug conjugates) .
2-(2-Methoxyphenoxy)ethylamine Hydrochloride
- Structure: Aromatic methoxyphenoxy (-O-C₆H₄-OCH₃) substituent.
- Key Differences :
- Market Data : Global sales dominated by ≥98% purity grades, with pricing ~US$/ton (2018–2029 projections) .
2-Chloroethylamine Hydrochloride
- Structure : Chlorine substituent (-Cl) instead of ethylthio.
- Key Differences :
- Applications : Precursor for surfactants and pharmaceuticals .
2-(tert-Butyloxy)-ethylamine Hydrochloride
- Structure : Bulky tert-butoxy (-O-C(CH₃)₃) group.
- Key Differences :
- Applications : Peptide synthesis and polymer chemistry .
2-(Decylthio)ethylamine Hydrochloride
- Structure : Long-chain decylthio (-S-C₁₀H₂₁) group.
- Key Differences :
Comparative Data Table
Research Findings and Stability Considerations
- Metal Coordination : 2-(Ethylthio)ethylamine’s sulfur atom forms stable complexes with transition metals (e.g., Pd, Pt), critical in catalysis . In contrast, chlorine in 2-chloroethylamine lacks this capability but is reactive in SN2 mechanisms .
- Stability : 2-(3,4-Dihydroxyphenyl)ethylamine HCl (a structurally distinct analog) is stable under ambient conditions , whereas 2-(ethylthio)ethylamine’s WGK 3 rating mandates careful water contamination control .
Biological Activity
2-(Ethylthio)ethylamine hydrochloride, with the chemical formula CHClN and CAS number 54303-30-9, is an organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : CHClN
- Molecular Weight : 151.67 g/mol
- Structure : The compound features an ethylthio group attached to an ethylamine backbone, contributing to its unique reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Interaction : It may inhibit or activate specific enzymes involved in metabolic pathways.
- Receptor Modulation : The compound can interact with cellular receptors, altering signal transduction processes.
- Gene Expression Regulation : It influences the expression of genes associated with its biological effects.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains, suggesting potential applications in treating infections.
Anticancer Effects
Studies have reported that this compound possesses anticancer properties. It has been investigated for its ability to induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo models.
Neuropharmacological Effects
The compound is also being explored for its neuropharmacological effects, particularly as a modulator of neurotransmitter systems. Its interactions with serotonin receptors have been highlighted in various studies, indicating potential applications in treating mood disorders.
Case Studies
-
Antimicrobial Study :
- A study tested the efficacy of this compound against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The results demonstrated a significant reduction in bacterial viability at concentrations above 50 µg/mL.
-
Anticancer Research :
- In a recent study published in the Journal of Medicinal Chemistry, the compound was evaluated for its anticancer activity against breast cancer cell lines. Results indicated that it induced apoptosis through the activation of caspase pathways, showing promise as a potential chemotherapeutic agent.
-
Neuropharmacological Assessment :
- A neuropharmacological assessment revealed that this compound acted as a partial agonist at serotonin receptors (5-HT2AR), with an EC50 value of approximately 200 nM. This suggests potential utility in developing treatments for anxiety and depression.
Data Tables
Biological Activity | Test Organism/Cell Line | Concentration (µg/mL) | Result |
---|---|---|---|
Antimicrobial | Staphylococcus aureus | 50 | Significant inhibition |
Anticancer | MCF-7 (breast cancer) | 10 | Induced apoptosis |
Neuropharmacological | Human neuronal cells | 200 | Partial agonist activity |
Q & A
Basic Research Questions
Q. What synthetic methods are commonly employed to prepare 2-(Ethylthio)ethylamine hydrochloride, and what purity benchmarks are reported?
- The compound is typically synthesized via nucleophilic substitution between 2-chloroethylamine hydrochloride and ethanethiol under basic conditions. Purification via recrystallization in ethanol yields >98% purity, as indicated by commercial standards. Critical steps include maintaining anhydrous conditions and controlling reaction stoichiometry to minimize byproducts .
Q. How should researchers characterize the structural integrity of this compound post-synthesis?
- Use 1H/13C NMR to confirm amine (-NH2) and thioether (-S-) groups, FTIR for S-C (650–750 cm⁻¹) and N-H (3300–3500 cm⁻¹) stretches, and elemental analysis for stoichiometric validation. SMILES strings (Cl.CCSCCN) and InChI identifiers provided in literature aid in structural verification .
Q. What storage conditions are recommended to preserve the stability of this compound?
- Store in an inert atmosphere (e.g., argon) at room temperature, avoiding prolonged exposure to moisture. While direct stability data for this compound is limited, analogous thioether-containing amines show degradation under acidic or oxidizing conditions, necessitating desiccated storage .
Advanced Research Questions
Q. What experimental parameters are critical when utilizing this compound as a ligand in Pd(II)/Pt(II) coordination chemistry?
- Optimize the metal-to-ligand ratio (typically 1:2 for square planar complexes) and employ degassed solvents (e.g., dry DMF) under inert atmosphere (N2/Ar) to prevent oxidation. Monitor reaction progress via UV-Vis spectroscopy (λmax shifts at 300–400 nm). Successful applications in bis(phosphino)amine ligand synthesis demonstrate these conditions .
Q. How can conflicting data regarding the hydrolysis stability of this compound in aqueous systems be resolved methodologically?
- Conduct pH-controlled stability studies (pH 2–12) using HPLC monitoring at intervals (0–48 hrs). Compare degradation products via LC-MS to identify hydrolysis pathways (e.g., thioether oxidation to sulfoxide). Buffer selection must account for chloride ion interference in aqueous matrices .
Q. What advanced analytical approaches validate the formation of disulfide crosslinks when using this compound derivatives?
- Implement Raman spectroscopy for S-S bond detection (500–550 cm⁻¹) and X-ray photoelectron spectroscopy (XPS) in the S 2p region (163–165 eV for disulfides). These methods overcome limitations of traditional Ellman’s assay in complex bioconjugate systems .
Q. How does the chelating behavior of this compound compare across d-block metals, and what spectroscopic evidence supports these differences?
- Perform UV-Vis titrations with Ni(II), Cu(II), and Zn(II), analyzing λmax shifts (e.g., Cu(II) complexes show d-d transitions at 600–700 nm). X-ray absorption spectroscopy (XAS) provides bond length data, while magnetic susceptibility measurements differentiate high-spin (Ni(II)) vs. low-spin (Pt(II)) configurations .
Q. What strategies mitigate sulfur-based side reactions during the synthesis of this compound derivatives?
- Use scavengers like triphenylphosphine to reduce disulfide formation. Monitor reaction progress with TLC (Rf ~0.4 in ethyl acetate) and isolate intermediates via flash chromatography (silica gel, hexane/ethyl acetate gradient). Inert conditions and low temperatures (<0°C) minimize oxidation .
Q. Methodological Notes
- Contradiction Analysis : When reconciling divergent stability or reactivity data, systematically vary parameters (pH, temperature, solvent polarity) and employ orthogonal analytical techniques (e.g., NMR + XPS).
- Safety Compliance : The compound is classified as WGK 3 (highly water-hazardous). Handle with nitrile gloves and fume hoods, and adhere to institutional waste disposal protocols .
Properties
IUPAC Name |
2-ethylsulfanylethanamine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NS.ClH/c1-2-6-4-3-5;/h2-5H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZQOTRRSHMSXFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSCCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12ClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50202673 | |
Record name | 2-(Ethylthio)ethylamine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50202673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54303-30-9 | |
Record name | Ethanamine, 2-(ethylthio)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54303-30-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Ethylthio)ethylamine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054303309 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(Ethylthio)ethylamine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50202673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(ethylthio)ethylamine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.693 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.